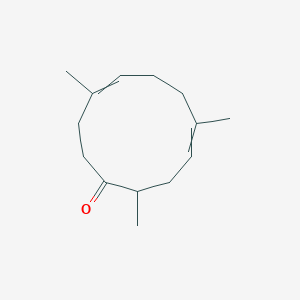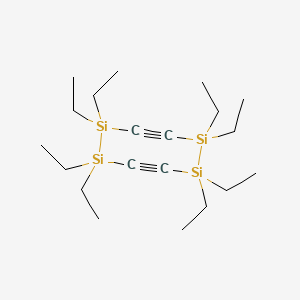
1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is a unique organosilicon compound characterized by its cyclic structure and multiple ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne typically involves the reaction of silacycloalkanes with ethyl-substituted silanes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne exerts its effects involves interactions with various molecular targets. The compound’s cyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine: Similar in structure but with different electronic properties.
1,2,5,6-Tetrasilacycloocta-3,7-diyne: Lacks the ethyl substitutions, resulting in different reactivity and applications.
Uniqueness
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is unique due to its multiple ethyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
135020-33-6 |
|---|---|
分子式 |
C20H40Si4 |
分子量 |
392.9 g/mol |
IUPAC名 |
1,1,2,2,5,5,6,6-octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne |
InChI |
InChI=1S/C20H40Si4/c1-9-21(10-2)17-18-23(13-5,14-6)24(15-7,16-8)20-19-22(21,11-3)12-4/h9-16H2,1-8H3 |
InChIキー |
LQYQMXQJUXKONI-UHFFFAOYSA-N |
正規SMILES |
CC[Si]1(C#C[Si]([Si](C#C[Si]1(CC)CC)(CC)CC)(CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


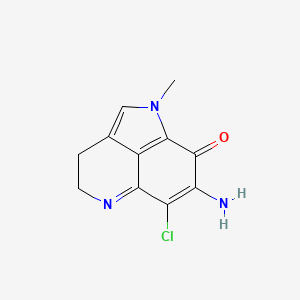
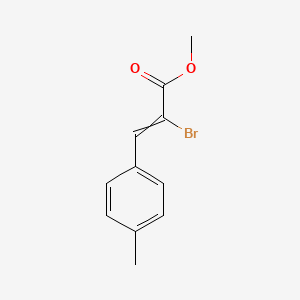
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
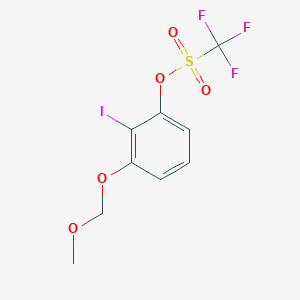

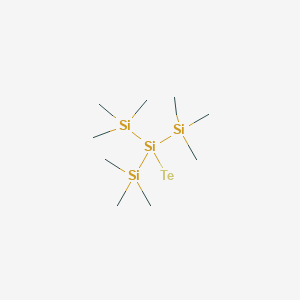

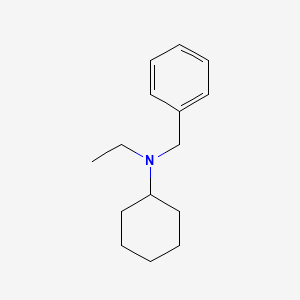
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)




